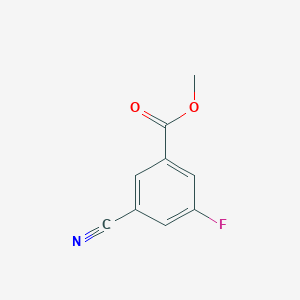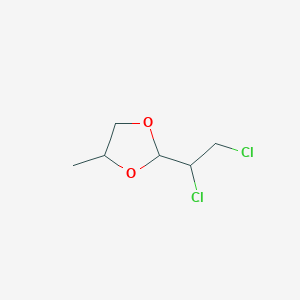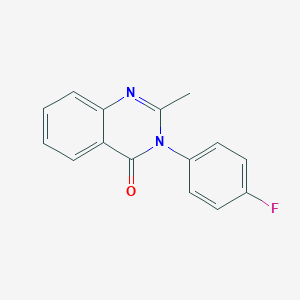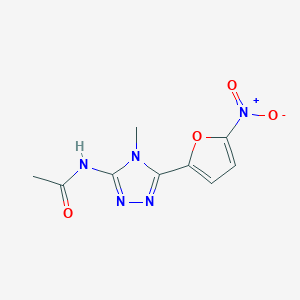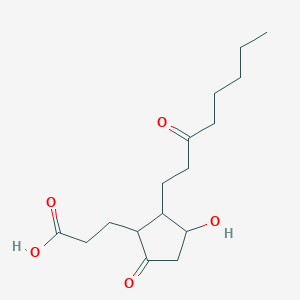
13,14-dihydro-15-keto-tetranor Prostaglandin E2
Übersicht
Beschreibung
Biosynthesis of Prostaglandin Derivatives
The study of prostaglandin derivatives has revealed significant insights into their biosynthesis. One such derivative, 9α,15-dihydroxy-11-ketoprost-13-enoic acid, was synthesized from 8,11,14-eicosatrienoic acid using sheep vesicular gland homogenates. The identification of this compound was meticulous, involving mass spectrometry, infrared spectroscopy, and ultraviolet spectroscopy. Notably, the reduction with borodeuteride indicated the incorporation of deuterium, which was confirmed by mass spectrometry of a derivative. This research provides a deeper understanding of the prostaglandin biosynthesis pathway, particularly the role of an endoperoxide intermediate .
Conversion by 9-Hydroxyprostaglandin Dehydrogenase
Another critical enzyme, 9-hydroxyprostaglandin dehydrogenase, found in the rat kidney cortex, has been shown to convert prostaglandin I2 into 15-keto-13,14-dihydro 6-ketoprostaglandin E1. The conversion process was confirmed using gas chromatography-mass spectrometry and was influenced by the presence of NAD+. The study also demonstrated that the enzyme's activity could be traced by monitoring the loss of tritium from [9 beta-3H]prostaglandin I2, which was converted into tritiated water. This finding is significant as it elucidates the metabolic pathway of prostaglandin I2 and its conversion into a specific catabolite .
Molecular Structure and Chemical Reactions
The molecular structure of prostaglandin derivatives is complex, with specific functional groups that are critical for their biological activity. The studies mentioned above have used advanced spectroscopic techniques to elucidate these structures. The chemical reactions involved in the biosynthesis and conversion of these compounds are highly specific, often requiring particular enzymes and cofactors. The conversion processes are also noteworthy for their retention of certain hydrogen atoms, which has implications for understanding the mechanisms at play .
Physical and Chemical Properties
While the provided papers do not delve into the physical and chemical properties of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 specifically, the methodologies used in these studies, such as mass spectrometry and spectroscopy, are essential for determining such properties. These techniques allow for the analysis of molecular weight, functional groups, and the degree of saturation within the molecules, which are all crucial for understanding the physical and chemical behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Cancer Research and Tumor Suppression
- Role in Breast Cancer: Research indicates that 15-keto PGE2, a metabolite related to 13,14-dihydro-15-keto-tetranor Prostaglandin E2, inhibits STAT3 signaling in breast cancer cells. This suppression of STAT3 signaling leads to reduced cell growth and proliferation, suggesting a potential anti-carcinogenic role (Lee et al., 2019).
Inflammation and Immunology
- Impact on Inflammatory Responses: In the context of inflammation, prostaglandins like 13,14-dihydro-15-keto-tetranor PGE2 play significant roles. For instance, the enzymatic pathways involving this metabolite are actively considered in conditions like coronary artery stenosis and restenosis (Kakavandi et al., 2020).
Kidney Disease Research
- Role in Chronic Kidney Disease: Studies on non-diabetic rat models have shown that the prostaglandin E2 pathway, involving metabolites like 13,14-dihydro-15-keto-tetranor PGE2, might play a causative role in the onset of albuminuria, a condition often associated with kidney diseases (Mangelsen et al., 2021).
Gastrointestinal Health and Disorders
- Curcumin and Gastric Health: Curcumin has been found to induce the expression of 15-hydroxyprostaglandin dehydrogenase, which catalyzes the conversion of PGE2 to metabolites like 13,14-dihydro-15-keto-tetranor PGE2. This process plays a role in chemoprevention of gastric carcinogenesis (Woo et al., 2020).
Reproductive Health
- Prostanoid Profiles in Infertility: In the study of infertility, the prostanoid profile, including metabolites like 13,14-dihydro-15-keto-tetranor PGE2, is considered. Differences in these profiles have been observed in patients with recurrent miscarriages, indicating their potential role in reproductive health (Keleş et al., 2020).
Dermatology
- Application in Atopic Dermatitis: Research in atopic dermatitis has highlighted the unique urinary lipid profile in patients, including metabolites like 13,14-dihydro-15-keto-tetranor PGE2. These findings could pave the way for new diagnostic biomarkers (Nagata et al., 2021).
Methodological Research
- Synthesis for Research Purposes: The synthesis of tetranor-PGE1, a urinary metabolite related to 13,14-dihydro-15-keto-tetranor Prostaglandin E2, is essential for quantifying end urinary metabolites in inflammation-related research (Kimbrough et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGACPXKRXBKDQL-MGPQQGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-dihydro-15-keto-tetranor Prostaglandin E2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



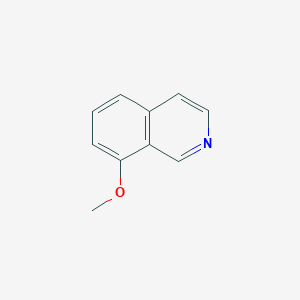
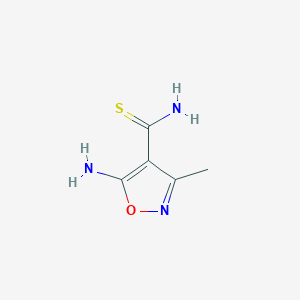
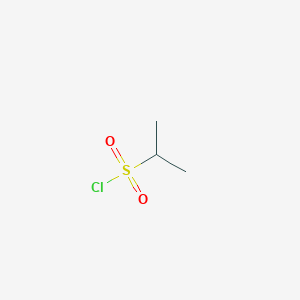
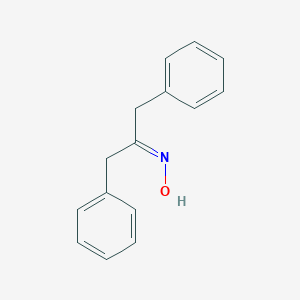
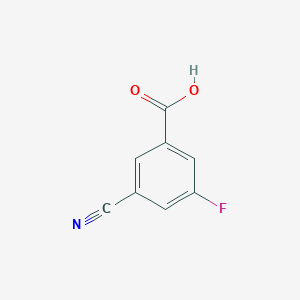
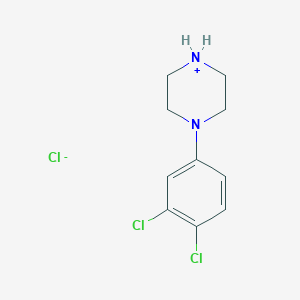
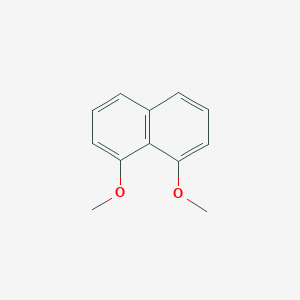
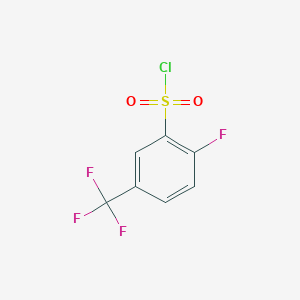
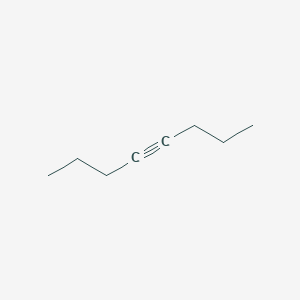
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
